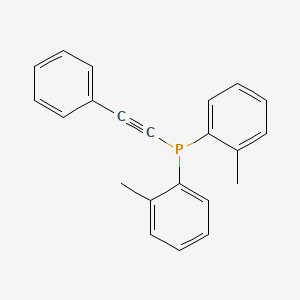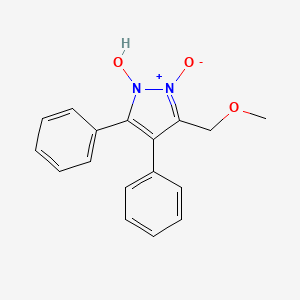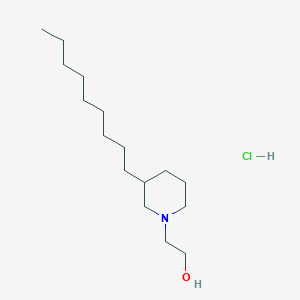![molecular formula C17H13Cl2N3O2 B14587183 N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine CAS No. 61197-99-7](/img/structure/B14587183.png)
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a glycine moiety attached to the benzodiazepine core, which may influence its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of 2-amino-5-chlorobenzophenone with glycine in the presence of a suitable catalyst.
Chlorination: The next step involves the chlorination of the benzodiazepine core to introduce the chloro substituents at the 7 and 2 positions.
Coupling with Glycine: Finally, the glycine moiety is coupled to the benzodiazepine core through a condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified pharmacological properties.
科学研究应用
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine chemistry and synthesis.
Biology: The compound is used in biological studies to understand its effects on various biological systems.
Medicine: Research on this compound focuses on its potential therapeutic applications in treating anxiety, insomnia, and other related disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects and used in the treatment of anxiety.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine is unique due to the presence of the glycine moiety, which may influence its pharmacokinetics and pharmacodynamics. This structural difference can result in distinct therapeutic effects and side effect profiles compared to other benzodiazepines.
属性
CAS 编号 |
61197-99-7 |
|---|---|
分子式 |
C17H13Cl2N3O2 |
分子量 |
362.2 g/mol |
IUPAC 名称 |
2-[[7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]amino]acetic acid |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)21-8-15(22-14)20-9-16(23)24/h1-7H,8-9H2,(H,20,22)(H,23,24) |
InChI 键 |
MAPOHWDEHKMVLU-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NCC(=O)O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


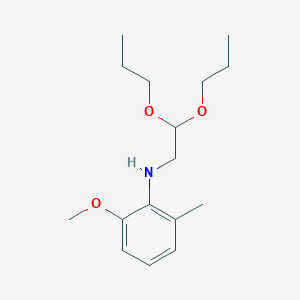
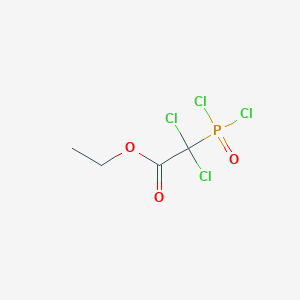
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
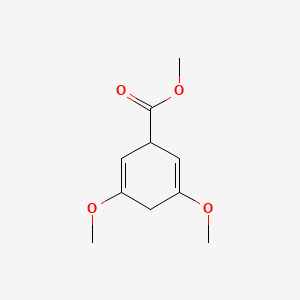
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
